Ethyl 2-(6-aminopyridin-3-yl)acetate
Overview
Description
Ethyl 2-(6-aminopyridin-3-yl)acetate, also known as EAPA, is a key reagent in various organic synthesis reactions. It has a molecular weight of 180.21 . The compound appears as a yellow to brown powder, crystals, or liquid .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (6-amino-3-pyridinyl)acetate . The InChI code is 1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3,(H2,10,11) .Physical And Chemical Properties Analysis
Ethyl 2-(6-aminopyridin-3-yl)acetate is sparingly soluble with a solubility of 6.39 mg/ml . It has a molar refractivity of 49.31 . The compound has a lipophilicity Log Po/w (iLOGP) of 1.76 .Scientific Research Applications
Reactivity and Synthesis Studies
- Ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, synthesized using 2-aminopyridine, Meldrum’s acid, and aryl glyoxals or aryl aldehydes, show the reactivity of these compounds under different conditions (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).
Anticancer Agents
- Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate was used as a precursor in synthesizing pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which were tested for their effects on the proliferation and survival of cancer cells (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Photophysical Properties
- Novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized, with a focus on their spectral-fluorescent properties and their correlation with chemical structure (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Antiallergic Compounds
- N-(pyridin-4-yl)-(indol-3-yl)acetamides were synthesized as potential antiallergic agents. These compounds were tested for their potency and effectiveness in various assays, highlighting the role of ethyl acetate derivatives in medicinal chemistry (Menciu et al., 1999).
Synthesis of Complex Molecules
- Research on the synthesis of complex molecules, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a)pyridine-4-carboxylate derivatives, showcases the applications of ethyl acetate derivatives in the creation of diverse organic compounds (Mohamed, 2014).
Cognitive Enhancement
- Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides were studied for their effects on learning and memory facilitation in mice, providing insights into the potential neuropharmacological applications of these compounds (Li Ming-zhu, 2012).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(6-aminopyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTXSJATDFOMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-aminopyridin-3-yl)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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